molecular formula C9H20N2 B148190 [(1-Isopropylpiperidin-4-yl)methyl]amine CAS No. 132740-52-4

[(1-Isopropylpiperidin-4-yl)methyl]amine

Cat. No. B148190
Key on ui cas rn: 132740-52-4
M. Wt: 156.27 g/mol
InChI Key: IYCMYOWBZQNVBV-UHFFFAOYSA-N
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Patent
US06780878B2

Procedure details

To a suspension of 10.0 g of LAN in 500 mL of dry THF, at room temperature, was added portionwise 39.7 g of 1-isopropylpiperidine-4-carboxamide and the mixture was refluxed 18 h. The cooled reaction mixture was diluted with 150 mL THF and treated dropwise with 10 mL H2O and 10 mL 5 N NaOH, respectively. The resulting gray mixture was refluxed 18 h, filtered and evaporated. The residue partially dissolved in hexane to give 25.5 g of crude yellow liquid and 6.9 g hexane insoluble starting carboxamide. HPLC purification on silica gel of the 25.5 g liquid, eluting with 20% MeOH-EtOAc gave 1-isopropylpiperidine-4-methylamine (8.5 g, 28%).
Quantity
39.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH2:9][CH2:8][CH:7]([C:10]([NH2:12])=O)[CH2:6][CH2:5]1)([CH3:3])[CH3:2].O.[OH-].[Na+]>C1COCC1>[CH:1]([N:4]1[CH2:9][CH2:8][CH:7]([CH2:10][NH2:12])[CH2:6][CH2:5]1)([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
39.7 g
Type
reactant
Smiles
C(C)(C)N1CCC(CC1)C(=O)N
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The resulting gray mixture was refluxed 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue partially dissolved in hexane
CUSTOM
Type
CUSTOM
Details
to give 25.5 g of crude yellow liquid and 6.9 g hexane insoluble
CUSTOM
Type
CUSTOM
Details
HPLC purification on silica gel of the 25.5 g liquid
WASH
Type
WASH
Details
eluting with 20% MeOH-EtOAc

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1CCC(CC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 23.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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